molecular formula C24H17F3O4 B3916052 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3916052
M. Wt: 426.4 g/mol
InChI Key: YCIGCYKIPSBURT-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a benzyloxy group, a methoxyphenyl group, and a trifluoromethyl group attached to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, along with appropriate catalysts.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxychromenone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects, making it a candidate for further pharmacological studies.

    Medicine: Due to its potential anticancer properties, the compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-(benzyloxy)-3-(2-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(methyl)-4H-chromen-4-one
  • 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(difluoromethyl)-4H-chromen-4-one

Uniqueness

The presence of the trifluoromethyl group in 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3O4/c1-29-19-10-6-5-9-17(19)21-22(28)18-12-11-16(30-14-15-7-3-2-4-8-15)13-20(18)31-23(21)24(25,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGCYKIPSBURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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